2-(5-Chloro-2-thienyl)ethanethiol 2-(5-Chloro-2-thienyl)ethanethiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13457022
InChI: InChI=1S/C6H7ClS2/c7-6-2-1-5(9-6)3-4-8/h1-2,8H,3-4H2
SMILES: C1=C(SC(=C1)Cl)CCS
Molecular Formula: C6H7ClS2
Molecular Weight: 178.7 g/mol

2-(5-Chloro-2-thienyl)ethanethiol

CAS No.:

Cat. No.: VC13457022

Molecular Formula: C6H7ClS2

Molecular Weight: 178.7 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Chloro-2-thienyl)ethanethiol -

Specification

Molecular Formula C6H7ClS2
Molecular Weight 178.7 g/mol
IUPAC Name 2-(5-chlorothiophen-2-yl)ethanethiol
Standard InChI InChI=1S/C6H7ClS2/c7-6-2-1-5(9-6)3-4-8/h1-2,8H,3-4H2
Standard InChI Key TUUXRRGJCGYNAR-UHFFFAOYSA-N
SMILES C1=C(SC(=C1)Cl)CCS
Canonical SMILES C1=C(SC(=C1)Cl)CCS

Introduction

1. Overview of 2-(5-Chloro-2-thienyl)ethanethiol

Chemical Structure and Classification
2-(5-Chloro-2-thienyl)ethanethiol is an organosulfur compound belonging to the class of thiols. It consists of a thiophene ring substituted with a chlorine atom at the 5th position and an ethanethiol group attached at the 2nd position. The general molecular formula for this compound is C6H7ClS2C_6H_7ClS_2.

3. Synthesis

The synthesis of 2-(5-Chloro-2-thienyl)ethanethiol typically involves the following steps:

  • Thiophene Derivative Preparation:
    A precursor such as 5-chlorothiophene-2-carboxylic acid is often used.

  • Reduction and Functionalization:
    The carboxylic acid group is reduced to an ethanethiol group using reagents like lithium aluminum hydride (LiAlH4_4) or other reducing agents.

  • Purification:
    The product is purified by distillation or recrystallization, depending on its physical state.

4. Applications

This compound may have uses in various fields due to its functional groups:

  • Organic Synthesis:
    Used as a building block for synthesizing more complex molecules, particularly in pharmaceuticals or agrochemicals.

  • Ligand Chemistry:
    The thiol group allows it to act as a ligand in coordination chemistry, binding to metals.

  • Material Science:
    Potential applications in creating sulfur-containing polymers or materials.

5. Safety and Handling

AspectDetails
ToxicityLikely toxic if ingested, inhaled, or absorbed through the skin due to the thiol group
FlammabilityThiols are generally flammable; handle with care near open flames
StorageStore in a cool, dry place away from oxidizing agents
Personal Protective Equipment (PPE)Use gloves, goggles, and lab coats when handling

6. Research Gaps

Despite its potential utility, there appears to be limited publicly available research on this specific compound. Further studies could explore:

  • Its reactivity in various chemical environments

  • Potential biological activity or toxicity

  • Applications in industrial processes

If you require more detailed experimental data or specific applications, additional targeted research may be necessary.

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